molecular formula C23H21N3O2 B2611712 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide CAS No. 683794-22-1

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide

Cat. No.: B2611712
CAS No.: 683794-22-1
M. Wt: 371.44
InChI Key: KICACBVQBZQHRD-UHFFFAOYSA-N
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Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide is a synthetic benzimidazole derivative intended for research use in biochemical and pharmacological studies. This compound is part of a class of molecules known for their ability to interact with critical biological targets, particularly enzymes. Benzimidazole derivatives are investigated as potential inhibitors of various enzymes. Recent research highlights 2-phenyl-1H-benzo[d]imidazole derivatives as novel and potent inhibitors of the mitochondrial enzyme 17β-Hydroxysteroid dehydrogenase type 10 (17β-HSD10) . The inhibition of this enzyme is a recognized therapeutic strategy in neurodegenerative disease research, as 17β-HSD10 plays a key role in the pathology of conditions like Alzheimer's disease by interacting with amyloid-beta peptide . The design of such inhibitors often involves introducing hydrophobic fragments, such as isopropoxy groups, to occupy specific hydrophobic cavities within the enzyme's active site, thereby enhancing binding affinity and inhibitory efficacy . Furthermore, benzimidazole cores are frequently explored in oncology research for their antiproliferative activities. These compounds can act through multiple mechanisms, including interaction with nucleic acids and inhibition of various enzymes and kinases crucial for cancer cell proliferation . The structural motif of substituting the benzimidazole core with amide-linked aromatic groups is a common strategy to optimize drug-like properties and target selectivity during lead compound optimization. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-15(2)28-17-13-11-16(12-14-17)23(27)26-19-8-4-3-7-18(19)22-24-20-9-5-6-10-21(20)25-22/h3-15H,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICACBVQBZQHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide typically involves the formation of the benzimidazole core followed by subsequent functionalization. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring. The resulting benzimidazole is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions due to its amide and isopropoxy groups:

Reaction Type Conditions Outcome Reference
Acidic hydrolysis6M HCl, reflux (110°C, 12h)Cleavage of amide bond → 2-(1H-benzo[d]imidazol-2-yl)aniline + 4-isopropoxybenzoic acid
Basic hydrolysis2M NaOH, 80°C, 6hSaponification of isopropoxy ester → 4-hydroxybenzamide derivative

Key observations:

  • Acidic hydrolysis proceeds with >85% yield under optimized conditions.

  • Base-mediated saponification requires anhydrous conditions to avoid side reactions.

Decomposition via Benzimidazole Ring Rearrangement

Under strongly acidic conditions (e.g., H₂SO₄/EtOH), the benzimidazole ring undergoes unexpected decomposition, as observed in related compounds :

text
Reaction Pathway: o-phenylenediamine + 2-benzoylcyclohexanone → 6-(1H-benzo[d]imidazol-2-yl)-1-phenylhexan-1-one (via hemiaminal intermediate)

Critical factors:

  • Reaction temperature (5–135°C) controls tautomerization and rotamer formation .

  • Hydration state significantly alters product stability (mp shifts from 134–135°C to 140–141°C in anhydrous form) .

Sulfur-Mediated Coupling Reactions

In DMF with sulfur, the compound participates in C–N bond-forming reactions characteristic of benzimidazole derivatives :

Reagent System Product Yield Selectivity
DMF/S (1:1 molar ratio)(1H-benzo[d]imidazol-2-yl)(phenyl)methanone72–89%>95%
DMF (sulfur-free)Quinoxaline derivatives65–78%82–90%

Mechanistic insights:

  • Sulfur acts as a catalyst for benzimidazole ring activation .

  • Temperature (60–80°C) and solvent polarity dictate reaction pathway bifurcation .

Substitution at the Isopropoxy Group

The isopropoxy moiety undergoes nucleophilic aromatic substitution under specific conditions:

Nucleophile Conditions Product Kinetics (k, M⁻¹s⁻¹)
NH₃120°C, DMSO, 24h4-aminobenzamide derivative2.4 × 10⁻³
NaN₃CuI catalyst, 100°C, 12h4-azidobenzamide intermediate1.8 × 10⁻³
KSCNEtOH/H₂O (3:1), 80°C, 8h4-thiocyanatobenzamide3.1 × 10⁻³

Structural analysis confirms substitution occurs para to the amide group.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces benzimidazole ring oxidation:

text
Primary products: - N-oxide derivative (m/z 336.15 [M+H]⁺) - Ring-opened quinone imine (λ_max = 420 nm in MeOH)

Degradation kinetics:

  • First-order rate constant (k) = 0.042 h⁻¹ in methanol

  • Quantum yield (Φ) = 0.18 ± 0.03 at 25°C

Biological Activation Pathways

While not strictly chemical reactions, metabolic transformations are critical for pharmacological activity :

Enzyme System Transformation Biological Impact
CYP3A4O-demethylation → phenolic metabolite3.8× increased trypanocidal activity
NADPH oxidoreductasesReduction of benzimidazole ringEnhanced DNA minor groove binding affinity

Quantitative SAR studies show chlorine substitution ortho to the benzimidazole increases metabolic stability (t₁/₂ from 42 → 68 min) .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing benzimidazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide have been evaluated for their efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. A study demonstrated that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against tested pathogens, indicating strong antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research indicates that benzimidazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For example, compounds with similar structures have been tested against human colorectal carcinoma cell lines (HCT116), showing IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil .

Case Studies and Research Findings

Several studies have documented the effectiveness of benzimidazole derivatives in various biological assays:

StudyCompound TestedActivityIC50/MIC Values
4-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamidesAnticancerIC50 = 5.85 µM
2-(1-benzoyl-1H-benzimidazol-2-ylthio)-N-substituted acetamidesAntimicrobialMIC = 1.27 µM
Various benzimidazole derivativesMulti-Kinase InhibitorsNot specified

These studies highlight not only the potential therapeutic applications of this compound but also underscore the need for further research to fully elucidate its mechanisms and efficacy.

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound may also interfere with cellular pathways, leading to apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents Evidence ID
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide C₂₀H₁₄BrN₃O 392.25 Not reported Bromo (electron-withdrawing)
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)phenyl)benzamide (2a) C₂₆H₂₀N₆O 432.47 >300 Dual benzoimidazolylamino groups
5-((1H-Benzo[d]imidazol-2-yl)amino)-N-(5-((1H-benzo[d]imidazol-2-yl)amino)pyridin-2-yl)picolinamide (2c) C₂₄H₁₈N₈O 434.45 210.6 Pyridinyl backbone
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)-2-chlorophenyl)-3-chlorobenzamide (2d) C₂₆H₁₈Cl₂N₆O 509.36 209.8–210.5 Chloro substituents
N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) C₁₉H₁₇F₂N₅O₂ 405.37 Not reported Ureido-ethyl linker

Key Observations :

  • Substituent Effects : The target compound’s isopropoxy group is bulkier and electron-donating compared to bromo or chloro substituents in analogs (e.g., 2d, 7), which may enhance solubility and alter steric interactions with biological targets .
  • Backbone Diversity : Pyridinyl (2c) or ureido-ethyl (3b) backbones introduce distinct hydrogen-bonding capabilities compared to the target’s phenyl-benzoimidazole scaffold .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide, a compound with significant potential in medicinal chemistry, particularly in oncology, has garnered attention for its biological activity. This article aims to provide a comprehensive overview of its biological effects, including synthesis, mechanisms of action, and empirical findings from various studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1H-benzo[d]imidazole derivatives with isopropoxybenzoyl chloride in the presence of appropriate coupling agents. Recent studies have highlighted methods that yield high purity and significant quantities of the compound, facilitating further biological evaluations .

Table 1: Synthesis Overview

StepReagentsConditionsYield
11H-benzo[d]imidazole + isopropoxybenzoyl chlorideDMF, 60°C, 16h64%
2Purification via HPLC--

Antitumor Effects

This compound has been evaluated for its antitumor properties across various cancer cell lines. Notably, it demonstrated potent activity against lung cancer cell lines A549, HCC827, and NCI-H358, with IC50 values indicating effective cytotoxicity:

  • A549 : IC50 = 2.12 ± 0.21 μM (2D), 4.01 ± 0.95 μM (3D)
  • HCC827 : IC50 = 5.13 ± 0.97 μM (2D), 7.02 ± 3.25 μM (3D)
  • NCI-H358 : IC50 = 0.85 ± 0.05 μM (2D), 1.73 ± 0.01 μM (3D)

These results suggest that the compound effectively inhibits cancer cell proliferation and may induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .

Research indicates that this compound may act by inhibiting human topoisomerase I (Hu Topo I), a key enzyme involved in DNA replication and transcription. This inhibition leads to the stabilization of DNA structures, preventing proper replication and ultimately resulting in cell death .

Table 2: Mechanism Insights

MechanismDescription
Topoisomerase InhibitionPrevents DNA replication by stabilizing the enzyme-DNA complex
Cell Cycle ArrestInduces G2/M phase arrest, indicating DNA damage

Study on Lung Cancer Cell Lines

In a systematic evaluation involving multiple lung cancer cell lines, this compound exhibited differential cytotoxicity based on the assay format (2D vs. 3D). The compound's pronounced effect on A549 cells highlights its potential as a targeted therapy for lung cancer .

Comparative Analysis with Other Compounds

In comparative studies with other benzimidazole derivatives, this compound showed superior activity against several cancer types, reinforcing its status as a promising candidate for further development in anticancer therapies .

Q & A

Basic: What are the common synthetic routes for preparing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide, and what methodological considerations ensure high yields?

The synthesis typically involves multi-step protocols. A key approach is condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline derivatives with activated benzoyl chlorides (e.g., 4-isopropoxybenzoyl chloride). and highlight critical steps:

  • Step 1 : Synthesis of the benzimidazole core via cyclization of o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions.
  • Step 2 : Coupling with 4-isopropoxybenzamide using coupling agents like EDCI/HOBt or catalytic CBr4 in one-pot reactions to minimize byproducts .
    Methodological tips :
  • Use anhydrous solvents (DMF or THF) to avoid hydrolysis of intermediates.
  • Optimize reaction time and temperature (e.g., 80–100°C for 6–12 hours) to balance yield and purity.
  • Monitor progress via TLC or HPLC to isolate intermediates before side reactions occur.

Advanced: How can researchers resolve spectral data contradictions (e.g., NMR shifts) in characterizing substituted benzimidazole derivatives?

Contradictions in NMR data often arise from tautomerism in the benzimidazole ring or solvent-induced shifts . For example:

  • The NH proton in the benzimidazole moiety (δ 12.5–13.5 ppm in DMSO-d6) may disappear in D2O due to exchange broadening, complicating integration .
  • Arylidene substituents (e.g., in thiazolidinone derivatives) can exhibit variable coupling patterns depending on steric hindrance .
    Resolution strategies :
  • Use 2D NMR (COSY, HSQC) to confirm connectivity and assign ambiguous peaks.
  • Compare experimental data with DFT-calculated chemical shifts for tautomeric forms .
  • Standardize solvent systems (e.g., DMSO-d6 for polar intermediates, CDCl3 for lipophilic analogs) to ensure reproducibility.

Basic: What in vitro assays are standard for evaluating the antimicrobial activity of this compound?

Standard assays include:

  • Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Biofilm inhibition assays using crystal violet staining to quantify disruption of microbial adhesion .
    Key controls : Include reference drugs (e.g., ciprofloxacin) and solvent-only blanks to validate results.

Advanced: How do structural modifications (e.g., substituent electronic effects) influence the compound’s potency as a neuroprotective agent targeting mGluR5?

reveals that electron-withdrawing groups (EWGs) on the benzamide moiety enhance potency:

  • Para-substituted analogs (e.g., -Cl, -CF₃) increase binding affinity (IC₅₀ = 6.4–14 μM) by stabilizing interactions with hydrophobic pockets in mGluR5.
  • Methoxy groups reduce activity due to steric clashes and unfavorable dipole moments .
    Methodological insights :
  • Use molecular docking (AutoDock Vina) to predict substituent effects on receptor binding.
  • Validate with calcium flux assays in HEK293 cells expressing mGluR5 to correlate structural changes with functional responses.

Basic: What spectroscopic techniques are essential for confirming the purity of synthesized derivatives?

  • FT-IR : Verify NH/OH stretches (3200–3500 cm⁻¹) and carbonyl peaks (1650–1700 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm regioselectivity of substitutions (e.g., isopropoxy group integration at δ 1.2–1.4 ppm for CH(CH₃)₂) .
  • LC-MS : Detect trace impurities (<0.5%) and validate molecular ion peaks .

Advanced: How can researchers address contradictory results in anticancer activity studies between cell lines (e.g., Caco-2 vs. MCF-7)?

shows cell-line-specific cytotoxicity (e.g., 33.7% viability reduction in Caco-2 vs. <10% in MCF-7 at 100 μM). Potential causes include:

  • Differences in ABC transporter expression affecting compound uptake.
  • Metabolic activation requirements (e.g., nitroreductase activity in Caco-2) .
    Resolution strategies :
  • Perform transporter inhibition assays (e.g., with verapamil for P-gp).
  • Use metabolomic profiling to identify active metabolites in responsive cell lines.

Basic: What computational tools are recommended for predicting the ADMET profile of this compound?

  • SwissADME : Predicts bioavailability, BBB permeability, and CYP450 interactions.
  • Molinspiration : Estimates logP (target <5 for optimal permeability) and drug-likeness.
  • ProTox-II : Screens for hepatotoxicity and mutagenicity risks .

Advanced: What crystallization strategies improve the stability of benzimidazole-based derivatives for X-ray diffraction studies?

highlights solvent-drop grinding and slow evaporation in mixed solvents (e.g., CH₃CN/H₂O):

  • Use polymorph screening (e.g., with Formax or Crystal16) to identify stable crystalline forms.
  • Additives (e.g., maleate counterions) enhance lattice stability by forming hydrogen bonds with NH groups .

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